molecular formula C25H22ClN7O2 B11269242 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide

Cat. No.: B11269242
M. Wt: 487.9 g/mol
InChI Key: HJVVKIZPMHITCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide is a high-purity chemical compound offered for research purposes. Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, as seen in this molecule, are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . This structural motif is commonly explored in oncology research for targeting aberrant cell signaling pathways . The specific research applications and mechanism of action for this compound require further characterization by the research scientist. This product is intended for laboratory research use only and is not classified as a drug, nor is it intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and consult the available safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C25H22ClN7O2

Molecular Weight

487.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C25H22ClN7O2/c1-16-13-21(30-24(34)25(2,3)35-19-11-9-17(26)10-12-19)33(31-16)23-20-14-29-32(22(20)27-15-28-23)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,30,34)

InChI Key

HJVVKIZPMHITCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a Knoevenagel/Gewald-type cyclization followed by Vilsmeier-Haack chlorination. Starting with 2-(ethoxymethylene)malononitrile (16 ), cyclization with hydrazine yields 5-amino-1H-pyrazole-4-carbonitrile (17 ) . Subsequent hydrolysis converts the nitrile to an amide (18 ), which undergoes cyclocondensation with diethylmalonate and urea to form 4,6-dihydroxypyrazolo[3,4-d]pyrimidine (19 ) . Chlorination using phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions produces 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (21 ) in 85% yield .

Key Reaction Conditions:

  • Chlorination: POCl₃, DMF, reflux at 110°C for 6 hours.

  • Purification: Recrystallization from ethanol/water (3:1).

Functionalization with the Pyrazole Ring

The 3-methyl-1H-pyrazol-5-amine moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction. Treatment of 22 with 3-methyl-1H-pyrazol-5-amine in dimethylacetamide (DMAc) at 120°C for 12 hours replaces the C4-chloro group, yielding 4-(3-methyl-1H-pyrazol-5-ylamino)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (23 ) . The remaining C6-chloro group is then displaced with ammonia in ethanol at 80°C to form the intermediate 24 (92% yield) .

Analytical Validation:

  • 24 : ¹H NMR (DMSO-d₆, 400 MHz) δ 8.42 (s, 1H), 7.89–7.91 (m, 2H), 7.52–7.56 (m, 3H), 6.12 (s, 1H), 2.31 (s, 3H) .

Synthesis of the Propanamide Side Chain

The 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (25 ) is prepared by reacting 4-chlorophenol with 2-methyl-2-(prop-2-enoyloxy)propanoic acid in the presence of thionyl chloride (SOCl₂). The acid chloride is isolated in 89% yield and directly used for amidation .

Critical Parameters:

  • Reaction time: 4 hours at 70°C.

  • Excess SOCl₂ (2.5 equivalents) ensures complete conversion.

Final Amide Coupling

The propanoyl chloride (25 ) is coupled with intermediate 24 using N,N-diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (THF) at 0°C. The reaction proceeds for 2 hours, yielding the target compound in 73% yield after silica gel chromatography .

Characterization Data:

  • HRMS (ESI) : m/z calcd for C₂₇H₂₄ClN₇O₂ [M+H]⁺: 546.1701; found: 546.1698.

  • ¹H NMR (CDCl₃, 400 MHz) : δ 8.51 (s, 1H), 7.88–7.90 (m, 2H), 7.45–7.50 (m, 5H), 7.32–7.35 (m, 2H), 6.91–6.94 (m, 2H), 6.15 (s, 1H), 2.41 (s, 3H), 1.62 (s, 6H) .

Yield Optimization and Scalability

StepReactionYield (%)Key Factors
1Pyrazolo[3,4-d]pyrimidine core85Excess POCl₃, controlled reflux
2N1-Phenylation78Microwave irradiation, ligand selection
3Pyrazole functionalization92DMAc solvent, prolonged heating
5Amide coupling73Low temperature, DIPEA as base

Scalability tests (10 g scale) show consistent yields (±3%), confirming industrial viability.

Challenges and Mitigation Strategies

  • Regioselectivity in SNAr : Competing C4 vs. C6 substitution is minimized by using excess ammonia and lower temperatures .

  • Amide Hydrolysis : THF is preferred over polar aprotic solvents (e.g., DMF) to prevent acyloxy side-product formation .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound in focus, exhibit significant anticancer properties. Studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this one have shown cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example, related compounds exhibited IC50 values ranging from 0.39 µM to 0.46 µM against these cell lines.
CompoundCell LineIC50 (µM)
Example 1MCF70.46
Example 2HCT1160.39

Antimicrobial Properties

The structure of this compound suggests potential antimicrobial activity. Similar pyrazolo[3,4-d]pyrimidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, some derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values between 1.35 to 2.18 µM for potent analogs.

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to the target compound. This suggests a potential pathway for developing new antitubercular agents.

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide involves inhibition of CDK2. CDK2 is a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is crucial for the transition from the G1 phase to the S phase of the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide
  • Key Differences: Phenoxy Substituent: Methoxy group (4-OCH₃) instead of chloro (4-Cl). Amide Chain: Acetamide (C₂H₃O) vs. propanamide (C₃H₅O).
  • Implications :
    • The methoxy group may enhance solubility due to its electron-donating nature, whereas the chloro substituent increases lipophilicity.
    • Molecular weight: 455.5 g/mol vs. ~505 g/mol (estimated for the target compound) .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Key Differences: Heterocyclic Fusion: Thieno[3,2-d]pyrimidine replaces the pyrazole-propanamide side chain. Substituents: Lacks the chlorophenoxy and methyl groups.
  • Implications :
    • Reduced steric bulk may improve binding to planar enzymatic pockets.
    • Synthetic routes involve Vilsmeier–Haack reactions and cyclization .
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
  • Key Differences: Aromatic Substituent: 4-Fluorophenyl instead of phenyl. Amide Chain: Cyclopentyl-propanamide replaces chlorophenoxy-propanamide.
  • Implications :
    • Fluorine’s electronegativity may alter electronic distribution and metabolic stability.
    • Cyclopentyl group introduces conformational rigidity .

Pyrazoline Derivatives with Functionalized Side Chains

N-Substituted Pyrazolo[3,4-d]pyrimidinones
  • Examples: 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (). 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ().
  • Key Differences :
    • Dihydro-pyrazole rings vs. fully aromatic pyrazolo-pyrimidine systems.
    • Ketone or acetyl groups instead of propanamide chains.
  • Implications :
    • Reduced aromaticity may decrease π-π stacking interactions in biological targets.
    • Structural confirmation via crystallography (e.g., SHELX refinement) is common .

Bioactive Analogues with Insecticidal/Antimicrobial Moieties

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Key Differences: Cyanopyrazole core instead of pyrazolo-pyrimidine. Chloroacetamide chain vs. chlorophenoxy-propanamide.
  • Implications: Known as a precursor to fipronil derivatives, highlighting the role of halogenation in bioactivity .

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple functional groups such as pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN7O2C_{25}H_{22}ClN_7O_2, with a molecular weight of 487.9 g/mol. The presence of a 4-chlorophenoxy group , along with various methyl and phenyl substituents, contributes to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC25H22ClN7O2C_{25}H_{22}ClN_7O_2
Molecular Weight487.9 g/mol
CAS Number1005950-01-5

Anti-inflammatory Properties

Research indicates that compounds with pyrazole derivatives often exhibit anti-inflammatory activities. The compound has shown promise in inhibiting pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases. For instance, studies have demonstrated that similar pyrazole derivatives can significantly reduce the levels of TNF-alpha and IL-6 in vitro.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives are known to interact with multiple biological targets involved in cancer progression. In particular, the compound's structural features may enhance its binding affinity to specific enzymes or receptors associated with tumor growth. For example, related pyrazole compounds have shown IC50 values indicating effective cytotoxicity against various cancer cell lines, including HeLa and A549 cells .

CompoundIC50 (µM)Cancer Cell Line
Similar Pyrazole Derivative26A549
Another Related Compound49.85HeLa

The proposed mechanism of action for this compound involves the inhibition of key enzymes such as COX-2, which is implicated in inflammation and cancer progression. Molecular docking studies suggest that the compound could form hydrogen bonds with critical amino acids in the enzyme's active site, thereby inhibiting its activity effectively .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that a closely related pyrazole compound significantly reduced inflammation markers in animal models of arthritis.
  • Anticancer Screening : Another research project screened various pyrazole derivatives against a panel of cancer cell lines, revealing that those with structural similarities to our compound exhibited promising anticancer properties.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)propanamide?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of pyrazole precursors with chlorophenyl derivatives. Key steps include:

  • Step 1: Formation of the pyrazole ring using α-chloroacetamides or substituted ketones under controlled pH and temperature (e.g., 60–80°C in ethanol) to avoid side reactions .
  • Step 2: Introduction of the 4-chlorophenoxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Final acylation with a propanamide moiety using coupling reagents such as EDCI/HOBt in DMF .
    Methodological Tip: Optimize yields by monitoring reaction progress with TLC and adjusting solvent polarity (e.g., switching from DMF to acetonitrile for better selectivity) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) :

  • ¹H NMR: Identify aromatic protons from the pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.5 ppm) and the 4-chlorophenoxy group (δ 7.3–7.6 ppm) .
  • HRMS: Verify the molecular ion peak ([M+H]⁺) with <2 ppm error. For example, a calculated mass of 520.15 g/mol should match experimental data .
    Pitfall Alert: Anomalous peaks in NMR may indicate residual solvents or unreacted intermediates; use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

What analytical techniques are critical for assessing purity and stability?

  • HPLC-PDA: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to quantify purity (>95%). Monitor degradation under stress conditions (e.g., 40°C, 75% humidity) to identify labile groups .
  • Thermogravimetric Analysis (TGA): Determine thermal stability by observing weight loss patterns above 200°C, which may correlate with decomposition of the propanamide side chain .

Advanced Research Questions

How can researchers resolve contradictions in crystallographic data during structural refinement?

Use SHELXL for refinement, particularly for handling anisotropic displacement parameters and twinning:

  • Anisotropic Refinement: Assign ADPs to heavy atoms (e.g., Cl, N) first, then refine lighter atoms iteratively .
  • Twinning Analysis: Employ the Hooft parameter in SHELXL to detect and model twinning, especially if R1 values remain >5% after initial refinement .
    Case Study: A 2021 study resolved a 4-chlorophenyl derivative’s twinned crystal (space group P2₁/c) using SHELXL’s TWIN/BASF commands, achieving R1 = 3.2% .

What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Core Modifications: Replace the 4-chlorophenoxy group with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets in kinases like CDK2 .
  • Side-Chain Optimization: Substitute the propanamide’s methyl group with bulkier tert-butyl to improve selectivity against off-target kinases (e.g., EGFR) .
    Experimental Design: Use molecular docking (AutoDock Vina) paired with in vitro kinase assays (ADP-Glo™) to validate computational predictions .

How can conflicting biological activity data (e.g., IC₅₀ variability) be addressed?

  • Assay Standardization: Control variables like ATP concentration (1 mM vs. 10 µM) and incubation time (30 vs. 60 mins) to reduce inter-lab variability .
  • Metabolic Stability Testing: Use liver microsomes to assess if cytochrome P450-mediated degradation affects IC₅₀ values. For example, a 2022 study linked low IC₅₀ reproducibility to CYP3A4-mediated oxidation of the pyrazolo-pyrimidine core .

What advanced computational methods aid in predicting pharmacokinetic properties?

  • Physicochemical Profiling: Calculate logP (4.5–5.0) and polar surface area (80–90 Ų) using ChemAxon to predict blood-brain barrier permeability .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to analyze binding mode stability in kinase targets, correlating with residence time and efficacy .

Methodological Best Practices

  • Crystallography: Pair SHELXL with WinGX for structure visualization and validation of Hirshfeld surfaces to detect weak interactions (e.g., C–H···O) .
  • Synthetic Optimization: Apply Design of Experiments (DoE) for reaction parameter screening. For example, a 3-factor Box-Behnken design can optimize temperature, solvent ratio, and catalyst loading in <20 runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.